![molecular formula C6H8ClN5O2S B8049572 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B8049572.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine
Übersicht
Beschreibung
. It is known for its effectiveness in controlling a wide range of insect pests and has gained significant attention due to its systemic properties, allowing it to be absorbed by plants and transported to all parts, providing comprehensive protection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The key steps include:
Formation of the Thiazole Ring: This is typically achieved through the cyclization of 2-aminothiazole derivatives with chloroacetic acid.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents.
Coupling with Guanidine: The final step involves the coupling of the thiazole derivative with guanidine under specific reaction conditions to form the final product.
Industrial Production Methods: Industrial production of Clothianidin involves large-scale chemical synthesis, ensuring high purity and consistency. The process is optimized to minimize by-products and environmental impact, with stringent quality control measures in place to ensure the safety and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Clothianidin undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can occur at the thiazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro group, potentially leading to the formation of amines.
Substitution: Substitution reactions at the thiazole ring or the guanidine moiety can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas, sodium borohydride, and iron filings.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: These can include sulfoxides and sulfones.
Amines: Reduction of the nitro group can lead to the formation of primary or secondary amines.
Substituted Derivatives: Substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Clothianidin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Biology: Employed in studies related to insect physiology and behavior, particularly in understanding the mode of action of neonicotinoid insecticides.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the development of new insecticidal formulations and as a benchmark for evaluating the efficacy of other insecticides.
Wirkmechanismus
Clothianidin is part of the neonicotinoid class of insecticides, which includes other compounds such as Imidacloprid, Thiamethoxam, and Dinotefuran. These compounds share a similar mode of action but differ in their chemical structure and specific applications. Clothianidin is unique in its systemic properties and broad-spectrum efficacy, making it a preferred choice for many agricultural applications.
Vergleich Mit ähnlichen Verbindungen
Imidacloprid: Another neonicotinoid with systemic properties, used in seed treatments and soil applications.
Thiamethoxam: Similar to Clothianidin, used in seed treatments and foliar sprays.
Dinotefuran: A neonicotinoid used in soil and foliar applications, known for its rapid action.
Eigenschaften
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOOBECODWQEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210880-92-5 | |
| Record name | Clothianidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210880-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-2,3-dibenzoyloxy-4-[(7R)-2-tert-butyl-7-methyl-1,4-diazepane-1-carbonyl]oxy-4-oxobutanoic acid](/img/structure/B8049492.png)
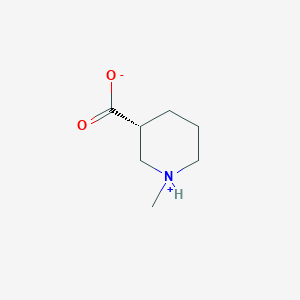
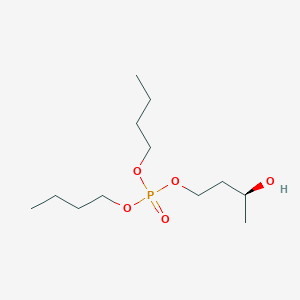
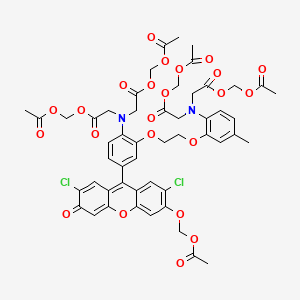
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8049523.png)
![7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B8049534.png)
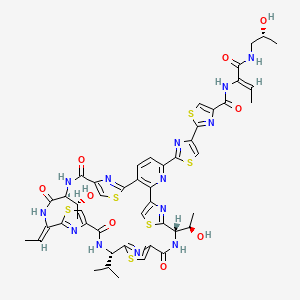
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1S,18S,21Z,28S,30S)-21-ethylidene-9,30-dihydroxy-18-[(1S)-1-hydroxyethyl]-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8049547.png)
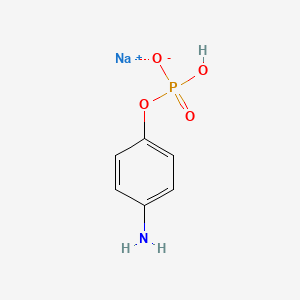
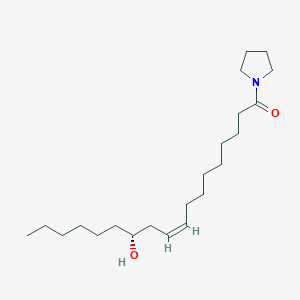

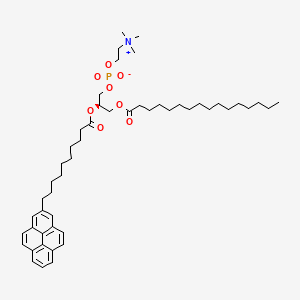
![5-[(aminoiminomethyl)thio]-L-norvaline,hydrobromide](/img/structure/B8049567.png)
![[(3R,4aR,5S,6S,6aR,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B8049577.png)
